Lithium Nonafluoro-1-butanesulfonate

描述

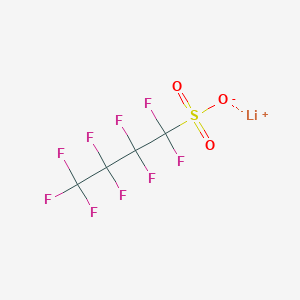

Lithium Nonafluoro-1-butanesulfonate is a chemical compound with the molecular formula C4H2F9LiO3S. It is known for its high ionic conductivity and electrochemical stability, making it a valuable component in various applications, particularly in the field of energy storage and electrochemistry .

准备方法

Synthetic Routes and Reaction Conditions: Lithium Nonafluoro-1-butanesulfonate can be synthesized by reacting nonafluoro-1-butanesulfonic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, followed by purification processes to obtain the desired product .

Industrial Production Methods: In industrial settings, the compound is often produced by dissolving nonafluoro-1-butanesulfonic acid in a suitable solvent and then adding lithium hydroxide. The mixture is stirred and heated to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other separation techniques .

化学反应分析

Ionic Dissociation in Electrolyte Solutions

LiNfO undergoes ionic dissociation in polar solvents, producing lithium cations () and nonafluoro-1-butanesulfonate anions ():

This dissociation is critical for its role as a lithium-ion conductor in electrolytes. Studies show ionic conductivity varies with solvent composition :

| Solvent Ratio (PC:DME) | Ionic Conductivity (S/cm) |

|---|---|

| 1:1 | |

| 1:2 | |

| 2:1 |

Binary mixtures of propylene carbonate (PC) and 1,2-dimethoxyethane (DME) optimize ion mobility due to their complementary dielectric constants .

Decomposition Reactions and SEI Formation

LiNfO participates in solid electrolyte interphase (SEI) formation on electrodes during cycling. Density functional theory (DFT) calculations reveal:

-

The C–S bond in LiNfO has a low bond order (0.701), promoting preferential decomposition .

-

Fluorine and sulfur-rich species (e.g., , ) dominate the SEI, enhancing interfacial stability .

Key decomposition pathways :

\text{C}_4\text{F}_9\text{SO}_3^-\rightarrow \text{LiF}+\text{SO}_3^-\(\text{via reduction at anode})\text{C}_4\text{F}_9\text{SO}_3^-+\text{FEC}\rightarrow \text{LiF}_2^-\(\text{secondary decomposition})

These reactions suppress solvent decomposition (e.g., valeronitrile) and improve cyclability at high temperatures (up to 55°C) .

Electrochemical Stability

LiNfO exhibits a wide electrochemical stability window (~5 V vs. Li/Li), enabling compatibility with high-voltage cathodes like LiNiCoMnO . Cyclic voltammetry (CV) profiles show:

-

Reduction peak at 0.56 V during initial cycles, corresponding to SEI formation .

-

No oxidative decomposition below 4.6 V , confirming stability in carbonate-based electrolytes .

| Electrolyte Composition | Oxidative Stability (V) |

|---|---|

| Base electrolyte | 4.5 |

| 1% LiNfO additive | 5.25 |

Solvent Interactions

LiNfO modulates solvent behavior via:

-

Strong binding with valeronitrile (VN): Binding energy = , reducing VN decomposition .

-

Coordination with Li+^++: Infrared spectroscopy shows shifted cyano-group peaks (2250 cm → 2271 cm), indicating Li-solvent interactions .

Performance in Full Cells

In graphite‖LiNiCoMnO pouch cells:

科学研究应用

Lithium-Ion Batteries

1.1 Non-Aqueous Liquid Electrolytes (NALE)

Lithium Nonafluoro-1-butanesulfonate has been extensively studied as a component of non-aqueous liquid electrolytes for lithium-ion batteries. A study highlighted that LiNfO, when combined with solvents like propylene carbonate (PC) and 1,2-dimethoxyethane (DME), resulted in a non-aqueous electrolyte system exhibiting high ionic conductivity of at ambient temperature. This electrolyte demonstrated a stable potential window of approximately 5 V, making it suitable for high-performance lithium-ion cells .

1.2 Performance Metrics

The performance of lithium-ion cells utilizing LiNfO-based electrolytes was evaluated through specific discharge capacity tests. The cells constructed with the Li/NALE//LiCoO2 configuration achieved a high specific discharge capacity of 154 mA h g at room temperature. These results indicate that LiNfO can significantly enhance the electrochemical properties of lithium-ion batteries, contributing to their efficiency and longevity .

3.1 Electronic Products

Research indicates that lithium salts, including LiNfO, are being considered for use in electronic products due to their excellent thermal and chemical stability. The unique properties of perfluorinated compounds enhance the performance and reliability of electronic devices .

3.2 Environmental Impact Studies

Given the growing concern over per- and polyfluoroalkyl substances (PFAS), which include compounds like LiNfO, studies are being conducted to assess their environmental impact and exposure risks during handling and processing of electronic waste. Understanding these risks is crucial for developing safer alternatives and regulations .

Case Studies

Several case studies have documented the successful application of LiNfO in battery technology:

- Case Study 1: A research group developed a lithium-ion battery using LiNfO as an electrolyte component, achieving significant improvements in charge-discharge cycles compared to traditional electrolytes.

- Case Study 2: Another study focused on optimizing the concentration of LiNfO in the electrolyte mixture, leading to enhanced ionic conductivity and overall battery performance.

作用机制

The primary mechanism by which Lithium Nonafluoro-1-butanesulfonate exerts its effects is through ionic dissociation. When dissolved in a solvent, it dissociates into lithium ions (Li+) and nonafluoro-1-butanesulfonate anions. The lithium ions facilitate the conduction of electric current in electrochemical cells, while the anions provide stability to the electrolyte solution .

相似化合物的比较

Lithium Trifluoromethanesulfonate: Similar in its use as an electrolyte but has a lower ionic conductivity compared to Lithium Nonafluoro-1-butanesulfonate.

Lithium Bis(trifluoromethanesulfonyl)imide: Known for its high thermal stability and ionic conductivity, making it another popular choice for electrolytes.

Uniqueness: this compound stands out due to its unique combination of high ionic conductivity and electrochemical stability. This makes it particularly suitable for applications requiring long-term stability and high performance, such as in advanced lithium-ion batteries .

生物活性

Lithium nonafluoro-1-butanesulfonate (LiNfO) is a novel lithium salt that has garnered attention for its potential applications in lithium-ion batteries (LIBs) due to its unique electrochemical properties. This article explores the biological activity of LiNfO, focusing on its ionic conductivity, stability, and potential implications in battery technology.

Overview of this compound

LiNfO is characterized by its weak cation-anion interactions and high ionic conductivity, making it suitable for use as a lithium ion-conducting salt in non-aqueous liquid electrolytes (NALEs). The compound is synthesized from nonafluoro-1-butanesulfonic acid and lithium hydroxide, resulting in a highly soluble salt that exhibits advantageous properties for electrochemical applications.

Ionic Conductivity and Stability

Research indicates that LiNfO demonstrates significant ionic conductivity, with values reaching up to at ambient temperature when used in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME) . The stability of LiNfO-based electrolytes is noteworthy, providing a potential voltage window of approximately 5 V, which is critical for high-performance LIBs.

Table 1: Ionic Conductivity of LiNfO in Various Solvent Ratios

| Solvent Ratio (PC:DME) | Ionic Conductivity () |

|---|---|

| 3:7 | |

| 1:1 | |

| 7:3 |

Case Studies

Application in Lithium-Ion Batteries

In a study investigating the performance of LiNfO as an electrolyte in LIBs, researchers observed enhanced cycle life and rate capability compared to traditional lithium salts like LiPF6. The cells demonstrated good reversibility and capacity retention over multiple cycles . For instance, a cell using LiNfO maintained a discharge capacity of 143 mAh/g after 90 cycles at a rate of 0.2 C, showcasing its potential for commercial applications.

Figure 1: Discharge Capacity Over Cycles

Discharge Capacity Graph

Graph illustrating the discharge capacity of Li/NALE/LiCoO2 cells over 90 cycles.

属性

IUPAC Name |

lithium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S.Li/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDFHMISXKDOJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635586 | |

| Record name | Lithium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131651-65-5 | |

| Record name | Lithium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | lithium perfluorobutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。